molecular formula C7H12O2 B6300763 {3-Methoxybicyclo[1.1.1]pentan-1-yl}methanol CAS No. 2167103-46-8

{3-Methoxybicyclo[1.1.1]pentan-1-yl}methanol

Cat. No.: B6300763
CAS No.: 2167103-46-8
M. Wt: 128.17 g/mol
InChI Key: FSPCSOJQLGGIAC-UHFFFAOYSA-N
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Description

{3-Methoxybicyclo[1.1.1]pentan-1-yl}methanol is a chemical compound with the molecular formula C7H12O2. It is a derivative of bicyclo[1.1.1]pentane, a structure known for its unique three-dimensional shape and rigidity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Methoxybicyclo[1.1.1]pentan-1-yl}methanol typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the reaction of bicyclo[1.1.1]pentane with methanol under specific conditions to introduce the methoxy group at the 3-position . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

{3-Methoxybicyclo[1.1.1]pentan-1-yl}methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

Mechanism of Action

The mechanism of action of {3-Methoxybicyclo[1.1.1]pentan-1-yl}methanol involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with specific enzymes or receptors, potentially leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-Methoxybicyclo[1.1.1]pentan-1-yl}methanol is unique due to its methoxy functional group, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where the methoxy group plays a crucial role in the compound’s reactivity and interactions .

Properties

IUPAC Name

(3-methoxy-1-bicyclo[1.1.1]pentanyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-9-7-2-6(3-7,4-7)5-8/h8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPCSOJQLGGIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CC(C1)(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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